molecular formula C19H15ClFNO B2739712 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone CAS No. 939888-37-6

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2739712
CAS No.: 939888-37-6
M. Wt: 327.78
InChI Key: NZAJTOXUKKOVFQ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is a specialty chemical compound offered for early-stage research and discovery. This molecule features a propanone backbone linking a 2-naphthyl ketone group to a 4-chloro-3-fluoroanilino moiety. The inclusion of halogen atoms (chlorine and fluorine) on the aniline ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability, which can significantly enhance its potency and pharmacokinetic profile . This structure is related to the Mannich base class of molecules, which are widely investigated for their diverse biological activities, including serving as key scaffolds in anticancer, antibacterial, and antiviral agent development . This compound is of particular interest in medicinal chemistry and drug design for the synthesis of novel molecules targeting various diseases. The anilino-propanone structure is a valuable building block for creating more complex heterocyclic systems. For instance, anilino-substituted nitrogen heterocycles like quinazolines and pyrimidines are frequently explored as potent inhibitors of kinase enzymes, such as EGFR, which are critical targets in oncology . Researchers can utilize this compound to develop novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of potential therapeutic agents. This product is distributed as a research tool for early discovery efforts. Sigma-Aldrich provides this product as part of a collection of rare and unique chemicals and does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJTOXUKKOVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-chloro-3-fluoroaniline, is prepared through halogenation reactions.

    Coupling with Naphthyl Group: The aniline derivative is then coupled with a naphthyl group through a Friedel-Crafts acylation reaction, using a suitable acylating agent like 2-naphthoyl chloride.

    Final Product Formation: The intermediate product undergoes further reactions, such as reduction or substitution, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in the development of pharmaceutical agents due to its unique structure.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanone Derivatives

Compound Name Substituent R₁ (Anilino Group) Substituent R₂ (Ketone Group) Molecular Formula Key Applications/Activities Reference
Target Compound 4-Chloro-3-fluoroanilino 2-Naphthyl C₁₉H₁₄ClFNO α-Synuclein aggregation inhibition
3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone 4-Chloroanilino 4-Fluorophenyl C₁₅H₁₃ClFNO Not specified (structural analog)
Aldi-2 (ALDH inhibitor) 3-Fluoro-4-methoxyphenyl Dimethylamino C₁₂H₁₅FNO₂ ALDH enzyme inhibition
RS 67333 4-Amino-5-chloro-2-methoxyphenyl 1-Butyl-4-piperidinyl C₁₉H₂₇ClN₂O₂ Serotonin receptor modulation
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone 4-Chloro-3-nitroanilino 4-Methylphenyl C₁₆H₁₄ClN₂O₃ Intermediate in synthesis
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone 4-Chloroanilino Phenyl C₂₁H₁₈ClNO Not specified (structural study)

Key Observations:

  • Substituent Effects: The 2-naphthyl group in the target compound offers a larger aromatic surface compared to phenyl or substituted phenyl groups (e.g., 4-fluorophenyl in ), enhancing π-π stacking in protein binding. Functional Groups: Compounds like Aldi-2 and RS 67333 incorporate amino or piperidinyl groups, altering solubility and receptor affinity compared to the target’s anilino-naphthyl system.

Pharmacological and Functional Differences

Table 2: Activity Profiles of Propanone Derivatives

Compound Name Biological Target/Activity Mechanism Notes Reference
Target Compound α-Synuclein amyloid aggregation inhibitor Binds to amyloid fibrils via aromatic and hydrophobic interactions
Aldi-2 ALDH enzyme inhibitor Targets aldehyde dehydrogenase isoforms via dimethylamino group interactions
RS 67333 5-HT₄ receptor agonist Modulates serotonin signaling via piperidinyl and methoxy groups
3-(5-Substituted-1,3,4-oxadiazol-2-yl)-propanones Anti-inflammatory, analgesic Oxadiazole moiety contributes to COX inhibition

Key Insights:

  • Target Specificity: The target compound’s 2-naphthyl group and halogenated anilino moiety differentiate it from ALDH inhibitors (e.g., Aldi-2) or serotonin agonists (e.g., RS 67333), which rely on smaller aromatic systems or charged amino groups.
  • Aggregation Inhibition: Unlike oxadiazole-containing propanones (e.g., ), the target compound’s activity against α-synuclein suggests a unique binding mode, possibly leveraging its extended aromatic surface.

Key Notes:

  • Lipophilicity : The target’s high logP (4.2) suggests strong membrane permeability but poor aqueous solubility, contrasting with Aldi-2’s lower logP (2.1) and better solubility.

Biological Activity

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, also known by its CAS number 939888-37-6, is a synthetic organic compound categorized as an aromatic ketone. Its structure features a naphthyl group and a substituted aniline moiety, which provides it with potential applications in various fields, including medicinal chemistry and biochemical research.

  • Molecular Formula: C19H15ClFNO
  • Molecular Weight: 327.8 g/mol
  • IUPAC Name: 3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Aniline Derivative: Starting with 4-chloro-3-fluoroaniline, which is prepared through halogenation reactions.
  • Coupling with Naphthyl Group: The aniline derivative is coupled with a naphthyl group via Friedel-Crafts acylation using an acylating agent like 2-naphthoyl chloride.
  • Final Product Formation: Further reactions such as reduction or substitution yield the final product.

The biological activity of this compound is primarily linked to its potential interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a probe or ligand in biochemical assays, influencing specific biochemical pathways.

Pharmacological Profile

Recent research indicates that compounds structurally related to this compound exhibit significant pharmacological activities:

  • CNS Activity: Related compounds have shown affinity for mGluR4 receptors, indicating potential use in neurological disorders.
  • Antiparkinsonian Effects: Some derivatives have demonstrated antiparkinsonian activity in animal models, suggesting therapeutic applications in treating Parkinson's disease .

Case Studies and Research Findings

  • Study on Radioligands:
    • A study highlighted the synthesis of fluorine-labeled analogs for PET imaging targeting mGluR4. These analogs displayed CNS drug-like properties and were evaluated for their binding affinities and metabolic stability .
    • The compound [^18F]15 was noted for its reversible binding in tissues including the brain, liver, and kidneys, demonstrating its potential as a PET radioligand .
  • Pharmacokinetics:
    • In vitro studies revealed that related compounds exhibit adequate metabolic stability and suitable lipophilicity, essential for effective CNS penetration and pharmacological efficacy .

Comparative Table of Biological Activity

CompoundTarget ReceptorAffinity (IC50)Pharmacological Effect
This compoundmGluR4TBDPotential CNS activity
[^18F]15mGluR4324 nMAntiparkinsonian effects
Other AnalogmGluR4VariesCNS drug-like properties

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, and how can reaction yields be improved?

The synthesis typically involves halogenation of aniline derivatives, followed by condensation with a 2-naphthyl-propanone precursor. Key steps include:

  • Halogenation : Use Cl/F-substituted anilines with catalytic Lewis acids (e.g., AlCl₃) under inert conditions to minimize side reactions.
  • Condensation : Employ coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF) at 60–80°C for 12–24 hours.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring via TLC/HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of:

  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, ketone carbonyl at ~200 ppm in ¹³C).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~343.34 g/mol) .

Q. What purification techniques are most effective for isolating this compound?

  • Column chromatography : Use silica gel with a hexane:ethyl acetate (7:3) eluent to separate polar byproducts.
  • Recrystallization : Ethanol/water (8:2) at 4°C yields high-purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., MIC vs. IC₅₀ values) be resolved in mechanistic studies?

  • Dose-response assays : Repeat experiments with standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., DMSO vehicle).
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm enzyme/receptor involvement (e.g., tyrosine kinase inhibition).
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) to assess binding affinity vs. off-target effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on derivatives?

  • Analog synthesis : Modify substituents (e.g., replace 2-naphthyl with biphenyl; vary halogen positions) .
  • Bioactivity profiling : Test analogs against enzyme panels (e.g., kinase assays) or microbial strains (e.g., S. aureus ATCC 25923).
  • QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (Hammett constants) with activity .

Q. How can crystallographic data elucidate the compound’s mechanism of action?

  • Co-crystallization : Soak crystals with target proteins (e.g., cytochrome P450) and solve structures via XRD (resolution ≤1.8 Å).
  • Electron density maps : Identify hydrogen bonds (e.g., anilino NH to protein backbone) and hydrophobic interactions (naphthyl group packing).
  • SHELXL refinement : Assign anisotropic displacement parameters to validate binding poses .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Thermal analysis : DSC/TGA to determine melting points and thermal decomposition thresholds.
  • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .

Methodological Notes

  • Data validation : Cross-check NMR/XRD results with Cambridge Structural Database entries.
  • Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cytotoxicity assays).

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